meso-1,2-Diphenylethylenediamine

Catalog No.
S622072
CAS No.
951-87-1
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-1,2-Diphenylethylenediamine

CAS Number

951-87-1

Product Name

meso-1,2-Diphenylethylenediamine

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diamine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+

InChI Key

PONXTPCRRASWKW-OKILXGFUSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Synonyms

1,2-diamino-1,2-diphenylethane, meso-1,2-diphenylethylenediamine, meso-1,2-diphenylethylenediamine, ((R*,R*)-(+-))-isomer, meso-1,2-diphenylethylenediamine, (R*,S*)-isomer, meso-1,2-diphenylethylenediamine, (R-(R*,S*))-isomer, meso-1,2-diphenylethylenediamine, (S-(R*,R*))-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N

Synthesis and Characterization:

meso-1,2-Diphenylethylenediamine (meso-DPD) is a well-studied organic compound with the chemical formula C₁₄H₁₆N₂. Its synthesis can be achieved through various methods, including the condensation of benzaldehyde with ammonia in the presence of a catalyst or the reaction of 1,2-dibromoethane with aniline. Researchers have characterized meso-DPD using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to confirm its structure and properties [, ].

Asymmetric Catalysis:

One of the primary applications of meso-DPD in scientific research lies in its use as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer (mirror image) over another in certain chemical reactions. meso-DPD, due to its inherent chirality, can be employed in the development of new and efficient catalysts for various asymmetric transformations, such as hydrogenation, hydroboration, and aldol reactions [, ].

Material Science Applications:

meso-DPD also finds potential applications in material science research. Studies have explored its use as a building block for the synthesis of new functional materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties, including high surface area, porosity, and tunable functionality, making them potentially useful for applications in gas storage, separation, and catalysis [, ].

Meso-1,2-Diphenylethylenediamine is an organic compound with the molecular formula C₁₄H₁₆N₂. It features two phenyl groups attached to a central ethylene diamine unit, which consists of two amine (-NH₂) groups. This compound exists as one of the three stereoisomers of 1,2-Diphenylethylenediamine, the others being the chiral enantiomers S,S- and R,R-. The meso form is characterized by its symmetrical structure, making it unique among its isomers. Meso-1,2-Diphenylethylenediamine is particularly significant in asymmetric catalysis and coordination chemistry due to its ability to act as a bidentate ligand .

, primarily as a ligand in coordination complexes. One notable reaction involves its use in asymmetric hydrogenation, where it facilitates the conversion of prochiral substrates into chiral products. For example, it can be involved in the hydrogenation of benzil to produce hydrobenzoin in the presence of ruthenium catalysts . Additionally, meso-1,2-Diphenylethylenediamine can undergo reductive amination reactions when treated with carbonyl compounds .

Research indicates that meso-1,2-Diphenylethylenediamine exhibits antibacterial properties. Studies have shown that it can form complexes with metal ions, enhancing its biological activity against various bacterial strains. The compound's interaction with metal ions allows for increased efficacy in antimicrobial applications . Furthermore, its structural characteristics enable it to influence biological pathways by acting as a ligand for various biological targets.

Meso-1,2-Diphenylethylenediamine can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of benzil with ammonia or primary amines under reducing conditions.
  • Resolution of Diastereomers: The meso form can be obtained from the chiral diastereomers (R,R and S,S) through specific resolution techniques using resolving agents like tartaric acid .
  • Direct Synthesis from Phenylacetylene: This involves reacting phenylacetylene with ammonia in the presence of a catalyst.

These methods highlight the versatility and accessibility of meso-1,2-Diphenylethylenediamine in synthetic organic chemistry.

Meso-1,2-Diphenylethylenediamine has several applications:

  • Catalysis: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation reactions.
  • Coordination Chemistry: The compound forms stable complexes with various metal ions, making it useful in coordination chemistry.
  • Pharmaceuticals: Its biological activity opens avenues for potential applications in drug development and antimicrobial formulations .

Studies on meso-1,2-Diphenylethylenediamine reveal its ability to interact selectively with metal ions, forming complexes that display unique properties. For instance, research has shown that complexes formed with nickel exhibit selective interactions that can be exploited for catalytic processes . These interactions are crucial for understanding how this compound can be utilized in various chemical and biological systems.

Meso-1,2-Diphenylethylenediamine shares structural similarities with several other compounds. Below are some similar compounds and a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,2-DiphenylethylenediamineDiastereomerExists as both chiral and meso forms
1,3-Diphenylpropane-1,3-diamineLinear diamineDifferent connectivity leading to distinct properties
1,2-DiaminocyclohexaneCyclic diamineOffers different steric hindrance and reactivity
(S,S)-N,N'-Diphenyl-ethylenediamineChiral variantHigher optical activity compared to meso form

Meso-1,2-Diphenylethylenediamine's unique symmetrical structure and its role as a bidentate ligand distinguish it from these similar compounds. Its applications in asymmetric catalysis and coordination chemistry further emphasize its significance within this class of compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Heavy Atom Count

16

UNII

SLY76BC5ZF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Meso-1,2-Diphenylethylenediamine

Dates

Modify: 2023-08-15

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